COR 3757

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This standard specifies permissible ranges for key compounds in patchouli oil, including:

- Patchouli alcohol: 27–35%

- δ-Guaiene: 13–21%

- α-Guaiene: 11–16%

- β-Caryophyllene: 2–5%

- Copaene: 0–1%

Patchouli oil is prized in perfumery, aromatherapy, and traditional medicine for its earthy, grounding aroma and antimicrobial properties .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le glycérophosphate de calcium peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à ajouter du chlorure de calcium à de l’eau sous agitation, suivie de l’ajout de glycérophosphate. Le mélange réactionnel est ensuite chauffé et le pH est contrôlé à l’aide d’acide glutamique. Une fois la réaction terminée, une séparation solide-liquide est effectuée à chaud, et le glycérophosphate de calcium est obtenu après séchage .

Une autre méthode consiste à estérifier le glycérol avec un mélange de dihydrogénophosphate de sodium et d’acide phosphorique dans un rapport molaire de 1 : 1-2, chauffé à 140 °C sous vide. Le mélange réactionnel est ensuite dilué avec de l’acide chlorhydrique et précipité avec une solution concentrée de chlorure de calcium .

Méthodes de production industrielle : La production industrielle de glycérophosphate de calcium suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs agités, un chauffage contrôlé et des ajustements précis du pH pour garantir un rendement et une pureté élevés. Le produit final est souvent séché et purifié pour répondre aux normes industrielles d’utilisation dans les compléments alimentaires et les produits dentaires .

Analyse Des Réactions Chimiques

Types de réactions : Le glycérophosphate de calcium subit diverses réactions chimiques, notamment :

Oxydation et réduction : Il peut participer à des réactions redox, en particulier dans les systèmes biologiques où il peut interagir avec les enzymes et d’autres biomolécules.

Réactions de substitution : Le composé peut subir des réactions de substitution où la partie glycérophosphate est remplacée par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Le peroxyde d’hydrogène et d’autres peroxydes peuvent oxyder le glycérophosphate de calcium.

Agents réducteurs : Le borohydrure de sodium et d’autres hydrures peuvent le réduire.

Réactifs de substitution : Les halogénures et autres nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’acide glycérophosphorique, tandis que les réactions de substitution peuvent produire divers esters de glycérophosphate .

4. Applications de la recherche scientifique

Le glycérophosphate de calcium a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses synthèses chimiques et procédures analytiques.

Biologie : Le composé est étudié pour son rôle dans les processus cellulaires, notamment la signalisation du calcium et le métabolisme du phosphate.

Médecine : Il est utilisé dans les compléments alimentaires pour traiter les carences en calcium et en phosphate.

Applications De Recherche Scientifique

Calcium glycerophosphate has a wide range of scientific research applications:

Mécanisme D'action

Le glycérophosphate de calcium exerce ses effets par plusieurs mécanismes :

Donneur de calcium et de phosphate : Il fournit du calcium et du phosphate biodisponibles, essentiels pour la santé des os et des dents.

Tamponage du pH de la plaque : Il aide à tamponner le pH de la plaque dentaire, réduisant le risque de caries dentaires.

Minéralisation de l’émail : Le composé favorise la reminéralisation de l’émail dentaire en augmentant la disponibilité des ions calcium et phosphate.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Comparison with Vetiver Oil

| Compound | Patchouli Oil (ISO 3757:2002(E)) | Vetiver Oil (Typical Composition) |

|---|---|---|

| Patchouli Alcohol | 27–35% | <1% |

| β-Caryophyllene | 2–5% | 2–8% |

| Vetiverol | <0.1% | 25–50% |

| δ-Guaiene | 13–21% | <5% |

Key Findings :

- Vetiver oil is dominated by vetiverol, a sesquiterpenol absent in patchouli oil, contributing to its smoky, woody scent .

- Both oils share moderate β-caryophyllene content, linked to anti-inflammatory activity .

Comparison with Clove Oil

| Compound | Patchouli Oil (ISO 3757:2002(E)) | Clove Oil (Typical Composition) |

|---|---|---|

| Eugenol | <0.5% | 70–90% |

| β-Caryophyllene | 2–5% | 5–15% |

| Patchouli Alcohol | 27–35% | <0.1% |

Key Findings :

- Clove oil’s eugenol content (70–90%) drives its antiseptic and analgesic properties, contrasting with patchouli’s focus on fragrance .

- Both oils contain β-caryophyllene, but clove oil exceeds patchouli’s upper limit (5% vs. 15%), enhancing its antimicrobial potency .

Research Challenges and Deviations from Standards

Microwave extraction methods (e.g., hydrodistillation) yield patchouli oil with suboptimal patchouli alcohol (25.23–26.32% vs. 27% minimum) and elevated β-caryophyllene (5.42% vs. 5% maximum) . These deviations may compromise compliance with ISO 3757:2002(E), highlighting the need for optimized extraction protocols.

Propriétés

Numéro CAS |

104582-17-4 |

|---|---|

Formule moléculaire |

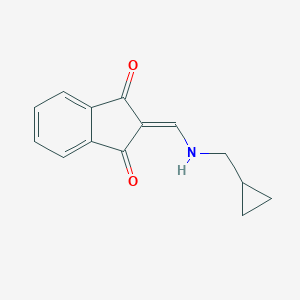

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |

InChI |

InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |

Clé InChI |

USRCVHFVXYMVHD-UHFFFAOYSA-N |

SMILES |

C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |

SMILES isomérique |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

SMILES canonique |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

Synonymes |

2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.